![molecular formula C6H12O6 B566549 D-Glucose-[6-3H(N)] CAS No. 104903-05-1](/img/structure/B566549.png)

D-Glucose-[6-3H(N)]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

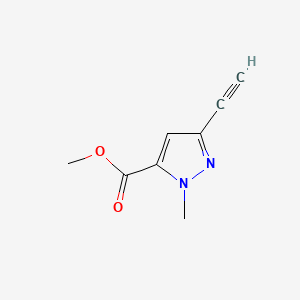

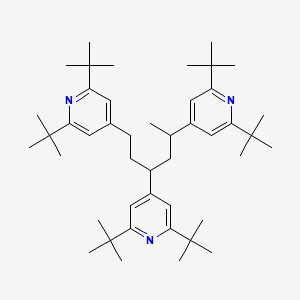

D-Glucose-[6-3H(N)] is a form of glucose labeled with tritium at C6 . It is supplied in a 90% ethanol solution . The linear formula of D-Glucose-[6-3H(N)] is HOC3H2[CHOH]4CHO . It is used for metabolic studies and glucose uptake .

Molecular Structure Analysis

The molecular weight of D-Glucose-[6-3H(N)] is 180.16 . The structure of glucose can be viewed using Java or Javascript . The structure of D-Glucose-[6-3H(N)] is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

D-Glucose-[6-3H(N)] can participate in various chemical reactions. For instance, it can be used in glucose uptake experiments, which are commonly used to measure cellular metabolic activity . Glucose uptake can be studied using radiolabeled glucose itself, or radiolabeled glucose analogs such as 2-deoxy-D-glucose (DOG) or 3-O-methyl-D-glucose (OMG) .

Physical and Chemical Properties Analysis

D-Glucose-[6-3H(N)] is an aqueous ethanol solution . The extent of labeling is 25-50 Ci/mmol and the mass shift is M+4 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Brain Imaging and Metabolism

D-Glucose analogs, like 2-Deoxy-D-glucose (2DG), play a crucial role in brain imaging and studying cerebral metabolism. 2DG, when used with techniques like magnetic resonance imaging (MRI), enables indirect detection of glucose uptake and metabolism in the brain. This approach provides insights into the rate of glucose assimilation in various cerebral conditions (Nasrallah et al., 2013).

Neurological Research

In neurological research, D-Glucose analogs have been used for mapping functional activity in the brain. Studies have successfully localized 2DG in single neurons, aiding in understanding metabolic activities in the nervous system (Sejnowski et al., 1980).

Cancer Research

D-Glucose analogs are significant in cancer research for imaging tumor metabolism. Studies show that these analogs, including 3H-DG (tritiated D-glucose), accumulate in specific areas of tumors, reflecting their metabolic activities. This accumulation is instrumental in understanding the metabolic behavior of tumors and their non-neoplastic elements (Kubota et al., 1992).

Enzymatic Kinetics

D-Glucose analogs are used in studies focusing on enzymatic kinetics, such as the phosphorylation reaction of glucose by hexokinase. These studies provide valuable insights into enzyme activity and metabolic pathways in cells (Miclet et al., 2014).

Diabetes Research

In diabetes research, D-Glucose analogs facilitate the understanding of glucose transport and metabolism. They help in evaluating the effectiveness of treatments and understanding the metabolic characteristics of diabetic conditions (Kavakiotis et al., 2017).

Glucose Metabolism in Cells

These analogs are instrumental in studying glucose metabolism in various cells, including their transport and phosphorylation activities. This research helps in understanding cellular energy metabolism and the role of glucose in different cell types (Hansen et al., 1994).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-QRIVNNGASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566467.png)

![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)

![2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile](/img/structure/B566485.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B566489.png)